2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran
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Overview
Description
2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran is an organic compound with a complex structure that includes a bromine and chlorine-substituted phenyl ring, an ethoxy group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2-chlorophenol with 2-bromoethanol in the presence of a base, followed by cyclization with tetrahydropyran. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Azides, thiocyanates.
Scientific Research Applications
2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of 2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Another compound with a similar structure but different functional groups.
Uniqueness
2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran is unique due to its combination of a bromine and chlorine-substituted phenyl ring with an ethoxy group and a tetrahydropyran ring.
Properties
Molecular Formula |
C13H16BrClO2 |
---|---|
Molecular Weight |
319.62 g/mol |
IUPAC Name |
2-[2-(4-bromo-2-chlorophenyl)ethoxy]oxane |
InChI |
InChI=1S/C13H16BrClO2/c14-11-5-4-10(12(15)9-11)6-8-17-13-3-1-2-7-16-13/h4-5,9,13H,1-3,6-8H2 |
InChI Key |
WTEHZYGWZPNGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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